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Compound of Interest

Compound Name: R 59-022

Cat. No.: B1678719 Get Quote

Technical Support Center: R 59-022
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the potential off-target effects of R 59-022. The information is intended for

researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of R 59-022?

R 59-022 is an inhibitor of Diacylglycerol Kinase (DGK) with a reported IC50 of 2.8 µM.[1][2][3]

[4] It functions by inhibiting the phosphorylation of diacylglycerol (DAG) to phosphatidic acid

(PA).

Q2: Is R 59-022 selective for specific DGK isozymes?

R 59-022 exhibits semi-selective inhibition of DGK isozymes. It strongly inhibits the type I

isozyme DGKα and moderately attenuates the type III isozyme DGKε and the type V isozyme

DGKθ. In cell-based assays, the IC50 value for DGKα was found to be approximately 25 µM.

Q3: What are the known off-target effects of R 59-022?

The most well-documented off-target effect of R 59-022 is its activity as a serotonin (5-HT)

receptor antagonist.[1][3][4] Additionally, it has been observed to activate Protein Kinase C

(PKC) and inhibit macropinocytosis, which in turn blocks the entry of filoviruses like Ebola into
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host cells.[1][3][5] It has also been reported to block vascular contraction induced by the

thromboxane analog U-46619.[2]

Q4: How does R 59-022 activate Protein Kinase C (PKC)?

The activation of PKC by R 59-022 is an indirect effect. By inhibiting DGK, R 59-022 leads to

an intracellular accumulation of diacylglycerol (DAG). DAG is a crucial second messenger that

activates PKC. There is currently no evidence to suggest that R 59-022 directly binds to and

activates PKC.

Q5: I am observing effects in my experiment that may be related to serotonin signaling. Could

this be due to R 59-022?

Yes, it is possible. R 59-022 is a known 5-HT receptor antagonist.[1][3][4] If your experimental

system expresses serotonin receptors, the observed effects could be due to the off-target

activity of R 59-022. It is recommended to use appropriate controls, such as other DGK

inhibitors with different chemical scaffolds or specific 5-HT receptor antagonists, to dissect

these effects.

Q6: Is there a comprehensive kinase screening panel available for R 59-022?

To date, a comprehensive, publicly available kinome scan or a broad off-target screening panel

for R 59-022 has not been identified in the scientific literature. Therefore, when using R 59-022,

it is important to consider the possibility of interactions with other kinases and to interpret

results with caution, especially if unexpected phenotypes are observed.

Troubleshooting Guides
Issue: Unexpected Phenotypes Potentially Due to Off-
Target Effects
If you are observing unexpected or inconsistent results in your experiments with R 59-022,

consider the following troubleshooting steps:

Validate the Primary Target Engagement: Confirm that R 59-022 is inhibiting DGK in your

experimental system at the concentration used. This can be done by measuring the levels of
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diacylglycerol (DAG) or phosphatidic acid (PA). An increase in DAG and a decrease in PA

would indicate DGK inhibition.

Control for 5-HT Receptor Antagonism:

Experiment: If your cells or tissue express 5-HT receptors, co-treat with a specific 5-HT

receptor agonist to see if the unexpected phenotype can be rescued.

Alternative Inhibitor: Use a structurally different DGK inhibitor that is not known to have 5-

HT receptor activity as a control.

Investigate PKC Pathway Activation:

Western Blot: Probe for the phosphorylation of known PKC substrates to confirm if the

PKC pathway is being activated in your system.

PKC Inhibitors: Co-treat with a specific PKC inhibitor to determine if the observed

phenotype is dependent on PKC activation.

Consider Macropinocytosis Inhibition: If your experimental system involves processes

related to endocytosis or viral entry, the inhibitory effect of R 59-022 on macropinocytosis

could be a contributing factor.

Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target and off-target

effects of R 59-022.

Table 1: On-Target Activity of R 59-022 against Diacylglycerol Kinase (DGK)
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Target Assay Type Substrate IC50 (µM) Reference(s)

DGK

Enzyme Assay

(Human Red

Blood Cell

Membranes)

Endogenous

DAG
2.8 [6]

DGK

Enzyme Assay

(Human Red

Blood Cell

Membranes)

1-oleoyl-2-

acetylglycerol

(OAG)

3.3 [6]

DGK Intact Platelets

1-oleoyl-2-

acetylglycerol

(OAG)

3.8 [6]

Table 2: Off-Target Activity of R 59-022 on DGK Isozymes

Isozyme Type Activity IC50 (µM) Reference(s)

DGKα Type I Strong Inhibition
~25 (in cell-

based assay)

DGKε Type III
Moderate

Attenuation
Not specified

DGKθ Type V
Moderate

Attenuation
Not specified

Table 3: Other Known Off-Target Activities of R 59-022
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Target/Process Effect Concentration
Cell
Type/System

Reference(s)

5-HT Receptors Antagonism Not specified Not specified [1][3][4]

Macropinocytosis Inhibition 5 µM Vero Cells [5]

U-46619-induced

vascular

contraction

Inhibition Not specified Not specified [2]

Experimental Protocols
Protocol: Assessing Inhibition of Macropinocytosis
using R 59-022
This protocol describes a method to determine if R 59-022 inhibits macropinocytosis in a cell

line of interest, based on the methodology used to demonstrate its effect on filovirus entry.[5]

Materials:

Cell line of interest (e.g., Vero cells)

Complete cell culture medium

R 59-022 (stock solution in DMSO)

5-(N-Ethyl-N-isopropyl)amiloride (EIPA) as a positive control (stock solution in DMSO)

Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)

Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)

Mounting medium with DAPI

Confocal microscope or flow cytometer
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Procedure:

Cell Seeding: Seed the cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-

or 12-well plate (for flow cytometry) and allow them to adhere and grow to 70-80%

confluency.

Compound Treatment:

Prepare working solutions of R 59-022 (e.g., 5 µM) and EIPA (e.g., 25 µM) in pre-warmed

serum-free medium. Include a vehicle control (DMSO) at the same final concentration.

Aspirate the culture medium from the cells and wash once with PBS.

Add the medium containing the compounds or vehicle to the respective wells and incubate

for 30 minutes at 37°C.

Dextran Uptake:

Prepare a working solution of FITC-dextran (e.g., 0.5-1 mg/mL) in pre-warmed serum-free

medium.

Add the FITC-dextran solution to the cells (while keeping the compounds present) and

incubate for 30 minutes at 37°C.

Washing and Fixation (for microscopy):

Aspirate the medium and wash the cells three times with ice-cold PBS to remove surface-

bound dextran.

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash the cells three times with PBS.

Mount the coverslips on glass slides using mounting medium with DAPI.

Sample Preparation (for flow cytometry):

Aspirate the medium and wash the cells three times with ice-cold PBS.
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Detach the cells using a non-enzymatic cell dissociation solution.

Resuspend the cells in PBS for flow cytometry analysis.

Data Acquisition and Analysis:

Microscopy: Acquire images using a confocal microscope. Quantify the number and

intensity of intracellular fluorescent puncta per cell.

Flow Cytometry: Analyze the FITC fluorescence intensity of the cell population. A decrease

in the mean fluorescence intensity in the R 59-022-treated cells compared to the vehicle

control indicates inhibition of macropinocytosis.

Visualizations
Signaling Pathway of R 59-022
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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